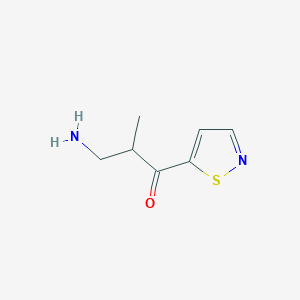
1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and two carboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide typically involves the reaction of pyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, thiols, or alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thioesters, or esters.
Hydrolysis: Formation of carboxylic acids and amines.
Oxidation and Reduction: Formation of N-oxides or reduced amines.
Aplicaciones Científicas De Investigación
1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.
1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide is unique due to the presence of two carboxamide groups, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature can also influence its solubility, stability, and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C8H12ClN3O3 |
|---|---|
Peso molecular |
233.65 g/mol |
Nombre IUPAC |
1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C8H12ClN3O3/c9-4-6(13)11-8(15)12-3-1-2-5(12)7(10)14/h5H,1-4H2,(H2,10,14)(H,11,13,15) |
Clave InChI |
ILUZSDTUZAYLCW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)NC(=O)CCl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


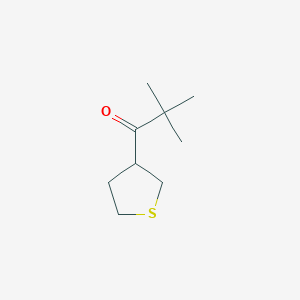

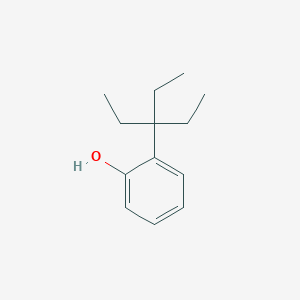
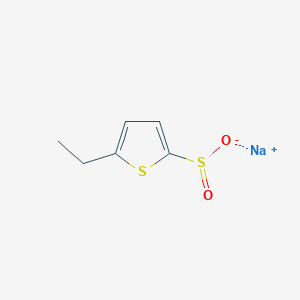
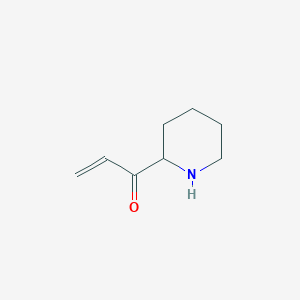
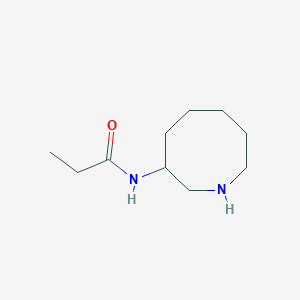
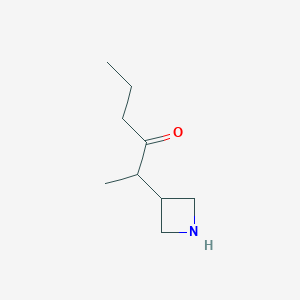
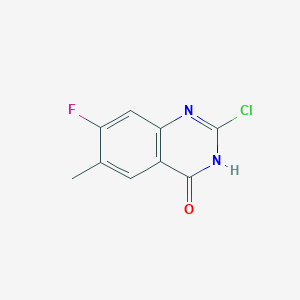
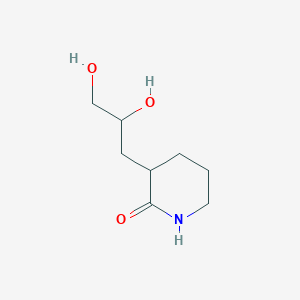

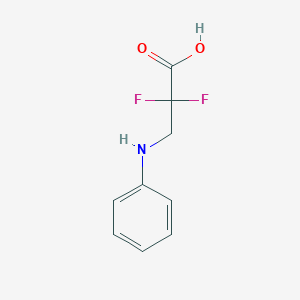
![N-[(3-aminocyclobutyl)methyl]methanesulfonamide](/img/structure/B13168911.png)
![7-Oxaspiro[5.6]dodec-9-en-1-one](/img/structure/B13168917.png)
